(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13467388
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O2 |
|---|---|
| Molecular Weight | 291.39 g/mol |
| IUPAC Name | benzyl (3S)-3-[2-aminoethyl(ethyl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-2-18(11-9-17)15-8-10-19(12-15)16(20)21-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3/t15-/m0/s1 |
| Standard InChI Key | QWMOZIRGKNUUDS-HNNXBMFYSA-N |
| Isomeric SMILES | CCN(CCN)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a [(2-aminoethyl)(ethyl)amino]methyl group and a benzyl ester at the 1-position. The (S)-configuration at the pyrrolidine carbon confers stereochemical specificity, critical for interactions with biological targets . The molecular formula is C₁₇H₂₇N₃O₂, with a molecular weight of 305.4 g/mol . Key structural elements include:
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Pyrrolidine ring: Provides rigidity and influences pharmacokinetic properties.
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Ethyl-amino side chain: Enhances solubility and enables hydrogen bonding.
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Benzyl ester: Increases lipophilicity, potentially improving membrane permeability.
The canonical SMILES notation is CCN(CCN)C[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2, reflecting its stereochemistry .
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when compared to similar pyrrolidine derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | C₁₇H₂₇N₃O₂ | R-configuration; altered target binding |
| 3-{[(2-Amino-propyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester | C₁₉H₂₉N₃O₃ | Propyl group enhances hydrophobic interactions |
| (S)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | C₁₆H₂₃N₃O₃ | Acetyl group modifies metabolic stability |
The (S)-configuration and ethyl-amino side chain distinguish this compound, potentially optimizing receptor affinity and metabolic stability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrrolidine ring:
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Pyrrolidine functionalization: Introduction of the [(2-aminoethyl)(ethyl)amino]methyl group via nucleophilic substitution or reductive amination.
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Esterification: Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to attach the benzyl ester.
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Chiral resolution: Chromatographic separation or asymmetric synthesis to isolate the (S)-enantiomer.
Key reagents and conditions:
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Oxidizing agents: Potassium permanganate for intermediate oxidation.
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Catalysts: DMAP for ester bond formation.
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Solvents: Dichloromethane or tetrahydrofuran (THF) for polar aprotic conditions.
Industrial-Scale Production
Continuous flow reactors are increasingly employed to enhance yield (reported up to 78%) and purity (>95%). Automated systems enable precise control over temperature and stoichiometry, critical for reproducibility.
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Stereochemistry: The (S)-configuration enhances target selectivity compared to R-forms .
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Side chain flexibility: The ethyl-amino group balances hydrophilicity and steric bulk, optimizing bioavailability.
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Benzyl ester: Hydrolyzable in vivo, suggesting prodrug potential.
Applications in Drug Development
Medicinal Chemistry
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Peptide mimetics: Serves as a building block for constrained peptides, stabilizing α-helical conformations .
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CNS therapeutics: Potential use in neurodegenerative diseases (e.g., Alzheimer’s) due to blood-brain barrier permeability .
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Anticancer agents: Analogues show apoptosis induction in vitro (IC₅₀ ≈ 10 μM).
Industrial and Research Uses
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Protease inhibitors: Scaffold for designing inhibitors of HIV-1 protease or thrombin .
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Chiral auxiliaries: Facilitates asymmetric synthesis of complex molecules.
Analytical Characterization
Spectroscopic Data
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NMR (¹H, 400 MHz): δ 7.35–7.25 (m, 5H, Ar-H), 4.55 (s, 2H, OCH₂Ph), 3.85–3.60 (m, 4H, pyrrolidine-H) .
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HPLC: Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
Physicochemical Properties
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Solubility: 25 mg/mL in DMSO; <1 mg/mL in water.
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pKa: 9.8 (amine group), 4.2 (ester carbonyl).
Future Directions
Research Priorities
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In vivo efficacy studies: Evaluate pharmacokinetics and toxicity in animal models.
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Synthetic optimization: Explore biocatalytic routes to improve enantiomeric excess (>99% ee).
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Target identification: High-throughput screening against kinase or GPCR libraries.
Technological Integration
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Green chemistry: Solvent-free synthesis using microwave irradiation.
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